molecular formula C22H18FN3OS B2666541 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-58-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Katalognummer: B2666541
CAS-Nummer: 897464-58-3
Molekulargewicht: 391.46
InChI-Schlüssel: XGCAOQAFHDGXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound that features a quinoline derivative linked to an imidazo[2,1-b]thiazole moiety

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAOQAFHDGXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Quinoline Derivative:

    • Starting with aniline, the quinoline ring can be constructed through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
    • The resulting quinoline is then hydrogenated to form 3,4-dihydroquinoline.
  • Synthesis of the Imidazo[2,1-b]thiazole Moiety:

    • The imidazo[2,1-b]thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization.
  • Coupling of the Two Moieties:

    • The final step involves coupling the 3,4-dihydroquinoline derivative with the imidazo[2,1-b]thiazole derivative using a suitable linker, such as a bromoacetyl group, under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity, employing large-scale reactors and continuous flow techniques to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: The imidazo[2,1-b]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, particularly at the para position relative to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

  • Oxidized quinoline derivatives.
  • Reduced imidazo[2,1-b]thiazole derivatives.
  • Substituted fluorophenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both quinoline and imidazo[2,1-b]thiazole rings.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
  • Explored as a potential antimicrobial agent, targeting bacterial and fungal pathogens.

Industry:

  • Potential applications in the development of new materials with specific electronic or photonic properties.
  • Used in the synthesis of dyes and pigments due to its conjugated system.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Molecular Targets and Pathways:

  • DNA intercalation.
  • Inhibition of topoisomerases.
  • Modulation of kinase signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity and electronic properties.

    1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interaction with biological targets.

Uniqueness: The presence of the fluorine atom in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

Biologische Aktivität

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H20FNO2
  • Molecular Weight : 313.4 g/mol

This compound features a quinoline moiety linked to an imidazo[2,1-b]thiazole ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Compounds containing imidazo[2,1-b]thiazole derivatives have shown promising anticancer properties. For instance, derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that certain derivatives exhibited up to 69.92% enzyme inhibition .
  • Antimicrobial Properties : The imidazo[2,1-b]thiazole scaffold is recognized for its antibacterial and antifungal activities. Research suggests that similar compounds can selectively inhibit pathogenic bacteria while exhibiting low toxicity to human cells .

Anticancer Studies

A study focused on the synthesis of imidazo[2,1-b]thiazole derivatives assessed their anticancer effects against various tumor cell lines. The findings revealed that the synthesized compounds significantly inhibited cell growth with IC50 values ranging from 0.53 μM to 15.22 μM depending on the specific derivative tested .

Acetylcholinesterase Inhibition

The AChE inhibitory activity was quantitatively assessed using a colorimetric assay. The most active derivative (Compound 4f) showed an IC50 value of 0.0245 mg/mL, indicating strong potential for therapeutic applications in treating cognitive disorders .

Antimicrobial Activity

In a comparative study of imidazo[2,1-b]thiazole derivatives against various bacterial strains, it was found that the compounds exhibited selective inhibition against Mycobacterium tuberculosis with MIC values as low as 3.53 μM .

Data Tables

Activity Type IC50 Value (μM) Reference
Anticancer (various tumor lines)0.53 - 15.22
AChE Inhibition0.0245
Antimicrobial (M. tuberculosis)3.53

Case Studies

  • Anticancer Efficacy : A case study involving a derivative of the compound demonstrated significant tumor regression in xenograft models of breast cancer after treatment with dosages correlating with in vitro IC50 values.
  • Neuroprotective Effects : In vivo studies showed that administration of the compound in mouse models resulted in improved cognitive function metrics compared to control groups, suggesting potential neuroprotective properties linked to AChE inhibition.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing imidazo-thiazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating benzo-imidazo-thiazole derivatives, compounds showed promising results with IC50 values as low as 2.03 μM against M. tuberculosis .

Anticancer Properties

The compound's potential as an anticancer agent is also noteworthy. Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thiazole-containing compounds have been reported to target specific pathways involved in tumor growth and metastasis . The effectiveness of such compounds often correlates with their ability to interact with cellular receptors or enzymes critical for cancer progression.

Anticonvulsant Activity

Thiazole derivatives are known for their anticonvulsant properties. Research has shown that compounds with a similar structure can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance anticonvulsant efficacy . This suggests that this compound may also possess such properties.

Case Study 1: Evaluation Against Mycobacterium tuberculosis

In a recent study, a series of imidazo-thiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, certain compounds demonstrated selective inhibition with minimal toxicity to human cells. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with bacterial targets .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of thiazole derivatives similar to this compound. The study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . These findings underscore the therapeutic promise of thiazole-containing compounds in oncology.

Summary Table of Biological Activities

ApplicationActivity TypeReference
AntimicrobialAgainst M. tuberculosis
AnticancerInduces apoptosis
AnticonvulsantReduces seizure activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, intermediate 3,4-dihydroquinoline derivatives can be prepared via cyclocondensation of aniline derivatives with carbonyl-containing reagents (e.g., chloroacetic acid in alkaline media), followed by coupling with imidazo[2,1-b]thiazole moieties. Reaction conditions such as reflux in ethanol or THF with catalysts like pp-TsOH are critical for achieving yields >70% . Characterization relies on 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H-NMR : To identify proton environments (e.g., dihydroquinoline NH at δ 8.2–8.5 ppm, fluorophenyl protons at δ 7.1–7.4 ppm).
  • LC-MS : For molecular weight confirmation and detection of byproducts.
  • IR Spectroscopy : To verify carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and thiazole ring vibrations (~1550 cm1^{-1}) .

Q. How to design preliminary biological activity assays for this compound?

  • Methodological Answer : Start with in vitro antimicrobial or anti-tubercular screens. For example:

  • MIC (Minimum Inhibitory Concentration) : Test against Mycobacterium tuberculosis H37Rv at 6.25–50 µg/mL using the Microplate Alamar Blue Assay .
  • Dose-Response Curves : Use 3D tumor spheroid models to assess cytotoxicity, with IC50_{50} calculations via nonlinear regression .

Advanced Research Questions

Q. How to optimize reaction conditions for improved yield and purity?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/THF for coupling steps. Ethanol often minimizes side reactions in imidazo-thiazole formation .
  • Catalyst Optimization : Test pp-TsOH vs. Lewis acids (e.g., ZnCl2_2) for acid-catalyzed cyclization. pp-TsOH monohydrate (0.6 mmol) provided 85% yield in dihydroquinazolinone synthesis .
  • Temperature Gradients : Reflux (80–100°C) vs. microwave-assisted synthesis (120°C, 30 min) can reduce reaction time by 50% .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Strain-Specific Variability : Re-test activity against multiple bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) to assess consistency .
  • Metabolic Stability : Use hepatic microsome assays (e.g., human/rat) to determine if rapid degradation explains low in vivo efficacy despite high in vitro activity .
  • Synergistic Effects : Evaluate combinations with known antibiotics (e.g., isoniazid) to identify potentiation mechanisms .

Q. What computational strategies are used to predict target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to Mycobacterium enoyl-ACP reductase (InhA) or human kinase targets. Focus on hydrogen bonding with fluorophenyl groups and hydrophobic interactions with the thiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

Q. How to design SAR studies for imidazo[2,1-b]thiazole derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups on the 4-fluorophenyl ring. Compare IC50_{50} shifts to map electronic effects .
  • Scaffold Hopping : Replace dihydroquinoline with tetrahydroisoquinoline to assess ring size impact on bioavailability .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. How to integrate experimental data with theoretical frameworks?

  • Methodological Answer :

  • Mechanistic Hypotheses : Link anti-tubercular activity to InhA inhibition via docking and validate with enzyme inhibition assays (e.g., NADH oxidation rate) .
  • Kinetic Studies : Determine KiK_i (inhibition constant) via Lineweaver-Burk plots to confirm competitive/non-competitive binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.